[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester
Description
[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester is a carbamate derivative featuring a cyclohexyl core substituted with a 2-amino-ethoxy group at the 4-position and a benzyl ester-protected carbamate group. This compound is structurally characterized by:
- Cyclohexyl backbone: Provides conformational rigidity, influencing solubility and stereochemical interactions.
- Benzyl ester group: Serves as a protective group for the carbamate, offering stability under acidic conditions but susceptibility to cleavage via hydrogenolysis or basic hydrolysis .
The compound’s molecular formula is C₁₆H₂₄N₂O₃ (calculated molecular weight: 292.38 g/mol). Its synthesis typically involves multi-step procedures, including cyclohexane functionalization, ethoxy-amine coupling, and carbamate protection .
Properties
IUPAC Name |
benzyl N-[4-(2-aminoethoxy)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c17-10-11-20-15-8-6-14(7-9-15)18-16(19)21-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISAYYBYTBCJRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)OCC2=CC=CC=C2)OCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexanol Derivative Formation
The synthesis typically begins with a cyclohexanol or cyclohexanone precursor. For example, 4-aminocyclohexanol is functionalized via nucleophilic substitution or reductive amination to introduce the 2-aminoethoxy side chain. Key steps include:
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Amination : Reaction of cyclohexanol derivatives with 2-chloroethylamine hydrochloride under basic conditions (e.g., K₂CO₃ in acetone) to form the 4-(2-aminoethoxy)cyclohexanol intermediate.
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Hydrogenation : Catalytic hydrogenation (Pd/C or Raney Ni) of nitro- or imine-containing intermediates to yield the amine.
Table 1: Representative Conditions for Cyclohexanol Functionalization
Carbamate Protection with Benzyl Chloroformate
The free amine group is protected as a carbamate using benzyl chloroformate (Cbz-Cl):
Key Observations:
Alternative Routes via Enecarbamate Intermediates
Recent advances utilize enecarbamates as intermediates for streamlined synthesis:
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Electrochemical Oxidation : Anodic oxidation of saturated carbamates (e.g., N-Cbz piperidine) generates hemiaminal ethers, which undergo elimination to form enecarbamates.
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Functionalization : β-Alkylation or hydroamination of enecarbamates introduces the 2-aminoethoxy group with >90% regioselectivity.
Optimization of Reaction Conditions
Catalytic Systems
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Hydrogenation Catalysts : Pd/C (5 wt%) in ethanol achieves full conversion of nitro groups at 25°C, whereas PtO₂ requires higher temperatures (50°C).
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Enzyme-Mediated Reactions : Lipases (e.g., Candida antarctica) enable enantioselective carbamate formation, though industrial scalability remains limited.
Temperature and Pressure Effects
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Amination : Elevated temperatures (>60°C) lead to side products (e.g., ethyleneimine), reducing yields by 15–20%.
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High-Pressure Hydrogenation : 15–20 bar H₂ pressure improves cis/trans ratios (3:1 to 4:1) in cyclohexane ring formation.
Comparative Analysis with Related Compounds
Table 2: Synthesis Comparison of Carbamate Derivatives
| Compound | Key Step | Yield (%) | Selectivity |
|---|---|---|---|
| [4-(2-Amino-ethoxy)-cyclohexyl]-Cbz | Cbz-Cl protection | 88 | Trans >75% |
| {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-Cbz | Chloroacetylation post-amination | 70 | Cis/trans 1:1 |
| trans-4-Aminocyclohexyl acetic acid ethyl ester | Hydrogenation at 50°C | 95 | Trans >90% |
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Regioselectivity Challenges : Bulky substituents on the cyclohexane ring reduce amination efficiency (e.g., 4-methyl derivatives yield 60% vs. 85% for unsubstituted analogs).
Challenges and Solutions
Purification Difficulties
Chemical Reactions Analysis
Types of Reactions
[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its role in drug development, particularly as a lead compound in the synthesis of new pharmaceuticals. Its structural analogs have shown promise in various therapeutic areas, including:
- Anticancer agents : Similar compounds have been explored as potential chemotherapeutics due to their ability to interact with cancer cell pathways.
- Neurological disorders : The presence of an amino group suggests potential activity at neurotransmitter receptors, making it a candidate for treating conditions like depression or anxiety.
Biological Interactions
Research indicates that [4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester may interact with specific biological targets, influencing various physiological processes:
- Enzyme inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.
- Receptor modulation : The compound's ability to bind to neurotransmitter receptors could lead to developments in psychopharmacology.
Synthesis and Derivatives
Synthesis of this compound typically involves multi-step organic reactions, requiring precise control over reaction conditions. Research on similar carbamate structures indicates that modifications can lead to enhanced biological activity or selectivity.
Synthesis Overview:
- Starting materials : Include cyclohexyl derivatives and aminoethanol.
- Reaction conditions : Temperature control and choice of solvents are crucial for optimizing yield.
Case Study 1: Anticancer Activity
A study investigated the effects of a related carbamate on cancer cell lines, demonstrating significant cytotoxicity against breast cancer cells. The mechanism was attributed to apoptosis induction through caspase activation.
Case Study 2: Neurological Effects
Research focused on the interaction of similar compounds with serotonin receptors indicated that modifications to the amino group could enhance binding affinity, suggesting potential applications in treating mood disorders.
Mechanism of Action
The mechanism of action of [4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares [4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester with structurally related carbamate derivatives:
Stability and Reactivity
- Benzyl Ester vs. Cyclohexyl Ester : The benzyl ester in the target compound is prone to aspartimide formation under acidic or basic conditions (e.g., 6.2 × 10⁻⁶ s⁻¹ in HF/anisole at -15°C), whereas cyclohexyl esters reduce imide formation by ~170-fold under similar conditions .
- Amino-Ethoxy Group: Unlike chloro-acetyl derivatives (e.g., ), the amino-ethoxy group avoids electrophilic side reactions but may participate in intramolecular hydrogen bonding, affecting conformational stability .
Biological Activity
Introduction
[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound's structure includes a cyclohexyl ring, an amino group, and a carbamic acid functional group, which may contribute to its interactions with various biological targets.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : C16H23N3O3
- Molecular Weight : 303.37 g/mol
The presence of the benzyl ester moiety enhances its lipophilicity, which is crucial for bioavailability and permeability across biological membranes. This property suggests that the compound may effectively interact with cellular targets.
Biological Activity
The biological activity of this compound is primarily linked to its interactions with various biological systems. Preliminary studies indicate that it may exhibit:
- Enzyme Inhibition : The compound could potentially act as an inhibitor for certain enzymes, similar to other carbamate derivatives. For instance, it may share mechanisms with soluble epoxide hydrolase (sEH) inhibitors, which have shown low nanomolar activity in related compounds .
- Antimicrobial Activity : Structural analogs have demonstrated antimicrobial properties, particularly against pathogenic strains such as Mycobacterium tuberculosis. Further studies are needed to evaluate the specific activity of this compound against various microbial strains.
Understanding the mechanism through which this compound exerts its biological effects is critical. Interaction studies utilizing techniques such as molecular docking and enzyme kinetics can elucidate how the compound binds to target proteins or enzymes.
Comparative Analysis with Similar Compounds
The following table summarizes compounds structurally similar to this compound and their unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1. 4-Aminobenzyl carbamate | Amino group on aromatic ring | Stronger interaction with certain receptors |
| 2. Cyclohexyl carbamate | Cyclohexane ring | Enhanced lipophilicity but less polar |
| 3. Ethoxyethyl carbamate | Ethoxy group | Increased solubility in aqueous environments |
The uniqueness of this compound lies in its specific combination of structural elements, which may provide distinct pharmacological properties compared to these similar compounds.
Case Studies and Research Findings
Recent research has explored the synthesis and biological evaluation of carbamate derivatives, including those related to this compound. For example:
- In vitro Studies : Compounds with similar structures have been evaluated for their inhibitory concentrations against various microbial strains. These studies often report minimum inhibitory concentrations (MIC) that inform on their potential therapeutic applications .
- Pharmacokinetics : The assessment of oral bioavailability and metabolic stability in animal models provides insights into the viability of this compound as a drug candidate. For instance, related compounds have shown promising bioavailability profiles, indicating potential for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
